N-(2,6-dichloro-4-nitrophenyl)acetamide CAS number and identifiers
N-(2,6-dichloro-4-nitrophenyl)acetamide CAS number and identifiers
[1]
Executive Summary & Chemical Identity
N-(2,6-Dichloro-4-nitrophenyl)acetamide is a highly specialized aromatic amide intermediate used primarily in the synthesis of heterocyclic pharmaceuticals and high-performance disperse dyes.[] Structurally, it consists of an acetanilide core substituted with chlorine atoms at the 2 and 6 positions and a nitro group at the 4 position.
This compound represents a classic case of steric and electronic deactivation in organic synthesis. The amino group is sandwiched between two bulky chlorine atoms (steric hindrance) and is para to a strongly electron-withdrawing nitro group (electronic deactivation). Consequently, its synthesis and subsequent reactions require forcing conditions compared to unsubstituted acetanilides.
Physiochemical Identification Profile
| Parameter | Technical Specification |
| CAS Number | 17742-68-6 |
| IUPAC Name | N-(2,6-Dichloro-4-nitrophenyl)acetamide |
| Synonyms | 2',6'-Dichloro-4'-nitroacetanilide; Acetamide, N-(2,6-dichloro-4-nitrophenyl)- |
| Molecular Formula | C₈H₆Cl₂N₂O₃ |
| Molecular Weight | 249.05 g/mol |
| Parent Amine | 2,6-Dichloro-4-nitroaniline (CAS: 99-30-9) |
| SMILES | CC(=O)NC1=C(Cl)C=C([O-])C=C1Cl |
| InChI Key | LLGBQJPFOBDFTB-UHFFFAOYSA-N |
| Appearance | Pale yellow to off-white crystalline solid |
| Solubility | Insoluble in water; Soluble in DMF, DMSO, hot Acetic Acid |
Synthetic Pathways & Process Chemistry
The synthesis of N-(2,6-dichloro-4-nitrophenyl)acetamide is non-trivial due to the low nucleophilicity of the precursor amine, 2,6-dichloro-4-nitroaniline . Standard acetylation methods (e.g., acetic anhydride at room temperature) often fail or proceed with negligible yields.
The "Forcing" Acetylation Protocol
To overcome the steric blockade imposed by the ortho-chlorines and the electron withdrawal from the para-nitro group, the reaction requires an acid catalyst (to activate the acylating agent) or high thermal energy.
Reagents:
-
Precursor: 2,6-Dichloro-4-nitroaniline (1.0 eq)
-
Acylating Agent: Acetic Anhydride (Excess, solvent/reagent)
-
Catalyst: Concentrated Sulfuric Acid (H₂SO₄, 2-3 drops per gram of substrate)
-
Solvent: Glacial Acetic Acid (optional co-solvent)
Step-by-Step Methodology:
-
Slurry Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 2,6-dichloro-4-nitroaniline in Acetic Anhydride (5-10 volumes).
-
Catalysis: Add concentrated H₂SO₄ dropwise. Note: An exotherm may be observed; however, the starting material will likely remain undissolved initially.
-
Reflux: Heat the mixture to reflux (approx. 140°C). Maintain reflux for 2–4 hours. The solution should clarify as the acetylation proceeds and the more soluble amide is formed.
-
Monitoring: Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes). The product will have a lower R_f than the starting aniline due to the loss of the free amine H-bond donor capability and increased polarity of the amide.
-
Quench & Isolation: Cool the reaction mixture to room temperature. Pour slowly into a slurry of ice water (10 volumes) with vigorous stirring. The product will precipitate.[2]
-
Purification: Filter the solid. Wash with water to remove acid residues. Recrystallize from Ethanol or Acetic Acid/Water to yield pale yellow needles.
Reaction Mechanism & Steric Analysis
The following diagram illustrates the synthesis pathway and the steric environment that dictates the reaction conditions.
Figure 1: Synthetic workflow illustrating the conversion of the hindered aniline to the acetamide derivative.
Reactivity & Downstream Applications
Once synthesized, N-(2,6-dichloro-4-nitrophenyl)acetamide serves as a protected intermediate. The acetamido group modulates the ring's reactivity, allowing for transformations that would be impossible with the free amine.
Selective Reduction (Benzimidazole Precursor)
The most critical application of this compound is in the synthesis of 2-methyl-4,7-dichlorobenzimidazole or substituted phenylenediamines .
-
Reduction: The nitro group is reduced (using Fe/HCl, SnCl₂, or catalytic hydrogenation) to an amine.
-
Product: N-(4-amino-2,6-dichlorophenyl)acetamide.
-
-
Cyclization: Under acidic conditions, the acetamido group condenses with the newly formed adjacent amine (if the starting material was different) or, in this specific isomer, it provides a diamine precursor for coupling.
-
Note: For benzimidazole synthesis, the acetyl group often serves as the carbon source for the 2-position of the imidazole ring during cyclodehydration.
-
Analytical Characterization Expectations
To validate the synthesis, researchers should look for the following spectral signatures:
-
IR Spectroscopy:
-
Appearance of a strong Carbonyl (C=O) stretch at 1660–1690 cm⁻¹ (Amide I).
-
Disappearance of the double N-H stretch characteristic of the primary aniline (~3300/3400 cm⁻¹), replaced by a single N-H amide stretch (~3250 cm⁻¹).
-
-
¹H NMR (DMSO-d₆):
-
δ ~2.1 ppm: Singlet (3H) corresponding to the acetyl methyl group (-CH₃).
-
δ ~8.2-8.4 ppm: Singlet (2H) for the aromatic protons (symmetrical due to 2,6-substitution).
-
δ ~9.8-10.0 ppm: Broad singlet (1H) for the Amide N-H.
-
Safety & Handling (HSE)
As a nitroaromatic compound, this substance carries specific hazards that must be managed in a research environment.
| Hazard Class | Description | Precautionary Measure |
| Acute Toxicity | Nitroanilines are often toxic by inhalation and ingestion. Potential methemoglobinemia inducer. | Work in a fume hood. Do not inhale dust. |
| Skin Irritation | Chlorinated aromatics can cause contact dermatitis and sensitization. | Wear nitrile gloves and Tyvek sleeves. |
| Thermal Stability | Nitro compounds have high decomposition energy. | Do not heat dry solids above 200°C. Avoid shock/friction. |
References
-
BOC Sciences. Acetamide, N-(2,6-dichloro-4-nitrophenyl)- Product Dossier.[] CAS 17742-68-6.[] Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7430, 2,6-Dichloro-4-nitroaniline (Parent Compound). Retrieved from
-
Krasnov, K. A., et al. (2009). Synthesis of substituted anilides of the alkaloid cytisine and molecular structure of N-(2′,6′-dichloro-4′-nitrophenyl)-2-N-cytisinoacetamide.[3] Chemistry of Natural Compounds.[3][4] (Demonstrates acetylation of 2,6-dichloro-4-nitroaniline). Retrieved from
-
Liff, D. Process for the manufacture of 2,6-dichloro-4-nitroaniline.[2][5] US Patent 5068443A. (Provides context on the precursor synthesis and stability). Retrieved from
Sources
- 2. CA1211128A - Process for the manufacture of 2,6-dichloro-4- nitroaniline - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US4605767A - Process for the preparation of 2,6-dichloro-4-nitroaniline - Google Patents [patents.google.com]
